

supramolecular self-assembly of 1,3,5-Tris(4-iodophenyl)benzene on surfaces

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Compound of Interest

Compound Name: **1,3,5-Tris(4-iodophenyl)benzene**

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An In-depth Technical Guide to the Supramolecular Self-Assembly of **1,3,5-Tris(4-iodophenyl)benzene** on Surfaces

For Researchers, Scientists, and Drug Development Professionals Introduction

1,3,5-Tris(4-iodophenyl)benzene (TIPB) is a star-shaped aromatic molecule that has garnered significant attention in the fields of supramolecular chemistry and materials science. [1] Its distinctive C₃-symmetric, propeller-like structure, composed of a central benzene ring connected to three iodophenyl arms, makes it an ideal building block for creating highly ordered, two-dimensional (2D) nanostructures on various surfaces.[1][2] The key to its self-assembly capabilities lies in the three iodine atoms, which act as powerful directors through specific, non-covalent interactions known as halogen bonds.

The stability of TIPB under normal conditions, combined with the reactivity of its iodine substituents, allows for a rich variety of on-surface phenomena.[1] These range from the formation of delicate, non-covalent porous networks governed by halogen bonding to the synthesis of robust, covalently linked organic frameworks through surface-mediated reactions. [3][4] This guide provides a comprehensive overview of the principles governing the self-assembly of TIPB on surfaces, details the experimental protocols used to study these systems, and presents key quantitative data derived from seminal research in the field.

Core Concepts

Supramolecular Self-Assembly on Surfaces

Supramolecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. When confined to a 2D surface, this process offers a powerful bottom-up approach to fabricating complex nanostructures. The final architecture is determined by a delicate balance between molecule-molecule interactions (e.g., halogen bonding, van der Waals forces) and molecule-substrate interactions.^{[5][6]}

The Role of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). In the case of TIPB self-assembly, the iodine atoms act as both donors and acceptors, leading to strong and specific I…I interactions that guide the formation of ordered networks.^[7] The strength of these bonds increases in the order of Cl < Br < I.^[7] These interactions often form predictable patterns, or "synthons," which act as the fundamental connecting motifs.

- **X2 and X3 Synthons:** In TIPB assemblies, iodine atoms from adjacent molecules can form linear (Type-II) or bent (Type-I) interactions. These often result in dimeric (X2) or trimeric (X3) synthons, which are crucial for stabilizing the resulting porous structures.^{[2][4]}
- **I4 Synthons:** Under certain conditions, such as in the presence of specific solvents, more complex motifs involving four iodine atoms can form, leading to different network geometries.^[5]

On-Surface Synthesis and Ullmann Coupling

Beyond non-covalent assembly, the iodine substituents of TIPB are excellent leaving groups, enabling on-surface chemical reactions to form covalent bonds.^[1] The most relevant of these is the Ullmann coupling reaction, a process traditionally used in solution-phase synthesis that has been adapted for creating 2D covalent organic frameworks (COFs) on metallic surfaces.^{[8][9]}

The process typically involves:

- Adsorption: TIPB molecules are deposited onto a catalytically active surface (e.g., Au, Ag, Cu).
- Dehalogenation: Upon thermal annealing, the carbon-iodine bond cleaves, leaving behind a surface-stabilized aryl radical and adsorbed iodine atoms.[8][10]
- C-C Coupling: The highly reactive aryl radicals diffuse across the surface and react with each other to form new, robust carbon-carbon bonds, resulting in extended, covalently linked networks.[11][12]

Data Presentation: Properties and Assembly Parameters

Quantitative data for TIPB and its self-assembled structures are summarized below for easy comparison.

Table 1: Physicochemical Properties of **1,3,5-Tris(4-iodophenyl)benzene**

Property	Value	Reference
Chemical Formula	$C_{24}H_{15}I_3$	[1]
Molar Mass	684.09 g/mol	[1]
Appearance	White to light yellow solid/powder	[1][13]
Melting Point	254-260 °C	[1][14]
Density	~1.946 g/cm ³	[1]
CAS Number	151417-38-8	[1]

Table 2: Supramolecular Structures of TIPB on Various Surfaces

Substrate	Conditions	Observed Structure	Key Interactions / Synthons	Reference
Graphite / 1-Phenoctane	Low Concentration ($<10^{-9}$ mol/L)	Hexagonal porous network	Halogen bonding (X3 synthons)	[2]
Graphite / 1-Phenoctane	High Concentration	Parallelogram porous network	Halogen bonding (X2 synthons)	[2]
Graphite / 1-Octanol	-	Porous network formed by dimers	Halogen bonding (I4 synthons)	[5]
Au(111)	Low Coverage, > Room Temp.	Covalent polygonal nanoarchitecture s (at step edges)	C-C covalent bonds (Ullmann)	[3]
Au(111)	Increased Coverage	2D halogen-bonded porous structures (on terraces)	Halogen bonding	[3]
Ag(111)	-	Periodic arrangement (bromo-analogue)	Interplay of halogen bonding and molecule-substrate interaction	[15][16][17]
Cu(111)	Room Temp.	On-surface Ullmann coupling (di-iodo analogue)	C-C covalent bonds, organometallic intermediates	[11]

Experimental Protocols

Synthesis and Purification

The synthesis of TIPB and its derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to attach the iodophenyl arms to a central benzene core.^{[1][18]} For surface science studies, high purity (>98%) is critical, as impurities can disrupt the formation of long-range ordered structures.^[13] Purification is typically achieved through column chromatography and/or recrystallization.

Substrate Preparation

The quality of the substrate is paramount for achieving well-ordered self-assembly.

- Single Crystal Metals (Au(111), Ag(111), Cu(111)): Substrates are cleaned in an ultra-high vacuum (UHV) chamber. The typical procedure involves multiple cycles of sputtering with noble gas ions (e.g., Ar⁺) to remove surface contaminants, followed by thermal annealing at high temperatures to restore a clean, atomically flat, and well-ordered crystalline surface.^{[11][19]}
- Graphite (HOPG): Highly Oriented Pyrolytic Graphite is prepared by mechanical cleavage using adhesive tape to expose a fresh, atomically flat surface immediately before use.

Molecular Deposition

- For Solid-Liquid Interface Studies: A solution of TIPB in a suitable solvent (e.g., 1-phenyloctane, 1-octanol) is prepared at a specific concentration.^{[2][5]} A small droplet of this solution is then applied to a freshly cleaved graphite surface. The self-assembly process occurs spontaneously at the interface.
- For UHV Studies: TIPB is deposited onto the clean substrate in a UHV environment via thermal sublimation. The solid material is placed in a Knudsen cell or a similar evaporator and heated until it sublimes. A shutter controls the deposition, and a quartz crystal microbalance can be used to monitor the deposition rate and coverage. The substrate can be held at various temperatures during or after deposition to control the resulting structures.^[4]

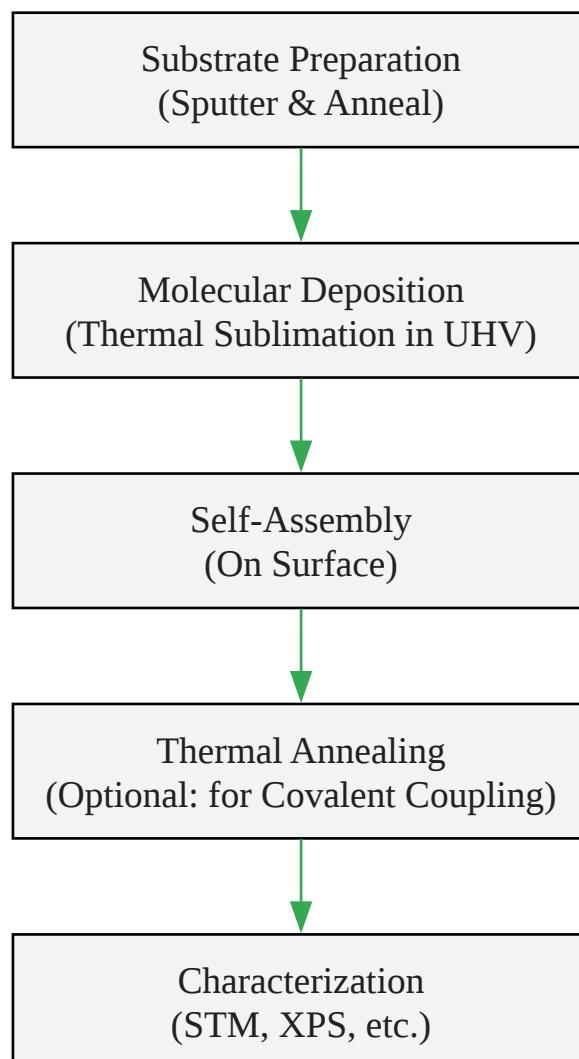
Key Characterization Techniques

- Scanning Tunneling Microscopy (STM): STM is the primary tool for visualizing self-assembled molecular networks on conductive surfaces with sub-molecular resolution.^[5] It

operates by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current.

- Typical UHV-STM Conditions: Measurements are often performed at low temperatures (e.g., 5 K, 78 K) to minimize thermal drift and molecular diffusion.[15] Tunneling parameters are typically in the range of $V_{bias} = -1.5$ V to +1.5 V and $I_t = 10$ pA to 100 pA.[11][15]
- Typical Liquid-STM Conditions: Imaging is performed at room temperature with the tip immersed in the solution covering the substrate.
- X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface.[4] By monitoring the core-level spectra of relevant elements (e.g., C 1s, Br 3d for the bromo-analogue), it can track the progress of on-surface reactions, such as the cleavage of the C-I bond during Ullmann coupling, which is observed as a shift in the binding energy of the core levels.[20]

Visualizations: Structures and Processes Molecular and Supramolecular Structures



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